molecular formula C13H9ClN2S B2882296 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine CAS No. 692737-26-1

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2882296
CAS No.: 692737-26-1
M. Wt: 260.74
InChI Key: GCCRMGFATBGECH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a chlorine atom at position 4 and a 4-methylphenyl group at position 2.

Scientific Research Applications

Mechanism of Action

The anticancer effects of thienopyrimidines, including 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, are achieved through the inhibition of various enzymes and pathways . These compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Future Directions

Thienopyrimidine derivatives, including 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine, hold promise in the field of medicinal chemistry, particularly as anticancer agents . Future research may focus on improving their selectivity, efficiency, and safety as anticancer medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Cyclization Reactions: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine is unique due to the presence of the 4-methylphenyl group at position 2, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other thienopyrimidine derivatives and can lead to different pharmacological properties.

Properties

IUPAC Name

4-chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-15-10-6-7-17-11(10)12(14)16-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCRMGFATBGECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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